molecular formula C10H15N3O2S B1230304 1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea

1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea

Cat. No. B1230304
M. Wt: 241.31 g/mol
InChI Key: NOOUPGABZCUYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea is a furoic acid.

Scientific Research Applications

Antiparasitic Activity

  • Thiourea derivatives, including those similar to 1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea, have shown promising results as anti-intestinal nematode agents. A specific compound demonstrated a high deparasitization rate in rats, indicating potential for treating parasitic infections (Duan et al., 2010).

Antifungal and Antimicrobial Properties

  • Thiourea derivatives have been evaluated for their antifungal activities, with some showing significant inhibition of fungal growth. This includes effectiveness against fungi like Penicillium digitatum and the yeast Saccharomyces cerevisiae (del Campo et al., 2004).

Structural and Physical Chemistry

  • The steric effects and conformations of various thiourea derivatives, including those structurally related to 1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea, have been investigated. This research provides insights into the molecular behavior and interactions of these compounds (Sullivan & Price, 1975).

Chemical Synthesis and Catalysis

  • Thioureas play a role in various chemical reactions, such as the oxidative leaching of sulfidic ores. They are used as solvents or catalysts in processes involving metals like gold, silver, and copper, indicating their importance in metallurgical processes (Whitehead et al., 2007).
  • Thiourea derivatives are also used as reducing agents in polymerization processes. They facilitate the controlled polymerization of various monomers, demonstrating their versatility in materials science (Mendonça et al., 2019).

properties

Product Name

1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

1-butyl-3-(furan-2-carbonylamino)thiourea

InChI

InChI=1S/C10H15N3O2S/c1-2-3-6-11-10(16)13-12-9(14)8-5-4-7-15-8/h4-5,7H,2-3,6H2,1H3,(H,12,14)(H2,11,13,16)

InChI Key

NOOUPGABZCUYOG-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NNC(=O)C1=CC=CO1

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CC=CO1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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